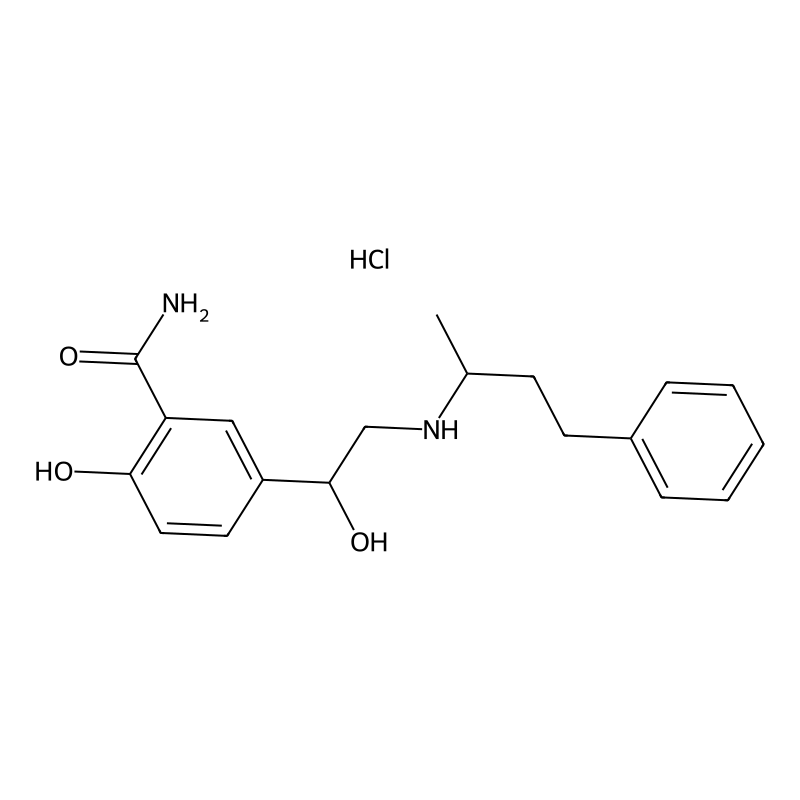

Labetalol Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Adrenergic Receptor Interactions:

Labetalol acts as a combined alpha- and beta-adrenergic receptor blocker. This means it can bind and block both alpha and beta receptors, which are involved in various physiological processes like heart rate, blood vessel constriction, and blood pressure regulation. Studying the effects of labetalol on these receptors helps researchers understand the individual and combined roles of alpha and beta receptors in various physiological functions []. This knowledge can be crucial for developing new drugs that target specific receptor pathways for various therapeutic purposes.

Investigating Mechanisms of Hypertension:

Researchers can use labetalol to investigate the mechanisms underlying different types of hypertension. By studying how labetalol affects blood pressure in various models and comparing it to other antihypertensive drugs, researchers can gain insights into the specific pathways involved in different forms of the condition. This information can pave the way for the development of more targeted and effective treatments for specific types of hypertension [].

Exploring Potential Applications Beyond Hypertension:

While labetalol is primarily used for hypertension, researchers are exploring its potential applications in other areas. Some studies have investigated its role in managing heart failure, anxiety, and even certain types of cancer. These investigations are still ongoing, but they highlight the potential of labetalol's unique properties for various therapeutic applications beyond its established use in treating hypertension [, ].

In Vitro and In Vivo Studies:

Labetalol's versatility extends to its use in both in vitro (laboratory) and in vivo (animal) studies. In vitro studies can use labetalol to investigate its effects on isolated cells or tissues, allowing researchers to analyze its interactions with specific pathways at a cellular level. In vivo studies, on the other hand, can be used to assess labetalol's effects on whole organisms, providing valuable insights into its potential therapeutic benefits and side effects in a more complex biological system [].

- This information is for educational purposes only and should not be interpreted as medical advice.

- Always consult with a qualified healthcare professional before using any medication, including labetalol hydrochloride.

Labetalol hydrochloride is a pharmaceutical compound primarily used as an antihypertensive agent. It functions as an adrenergic receptor blocker, exhibiting both selective alpha-1 and nonselective beta-adrenergic receptor blocking actions. This dual action allows labetalol to effectively lower blood pressure by reducing peripheral vascular resistance and heart rate. The chemical structure of labetalol hydrochloride is represented by the molecular formula , with a molecular weight of approximately 364.87 g/mol. It exists as a racemic mixture containing two diastereoisomeric pairs, with the R,R' stereoisomer, known as dilevalol, comprising about 25% of the mixture .

Labetalol hydrochloride is typically administered in the form of tablets or intravenous injections, with the injectable form being a clear, colorless to light yellow solution. It is soluble in water and has a pH range of 3.0 to 4.5 .

In laboratory settings, labetalol can be identified through spectroscopic methods such as ultraviolet-visible and infrared spectrophotometry, which confirm its unique absorption characteristics at specific wavelengths .

Labetalol exhibits significant biological activity as an antihypertensive drug. Its mechanism of action involves blocking alpha-1 adrenergic receptors, leading to vasodilation, and nonselectively blocking beta-adrenergic receptors, which reduces heart rate and myocardial contractility. The ratio of alpha- to beta-blockade has been estimated at approximately 1:3 following oral administration and 1:7 after intravenous administration .

The drug's pharmacokinetics reveal an elimination half-life of about 5.5 hours post-intravenous infusion and 6 to 8 hours following oral administration. Notably, labetalol's bioavailability can be affected by hepatic function due to its first-pass metabolism .

The synthesis of labetalol hydrochloride involves several steps that typically include the formation of the core benzene ring followed by amine substitution reactions. While specific synthetic pathways may vary, a common approach includes:

- Formation of the Salicylamide Structure: Starting from salicylic acid derivatives.

- Amine Alkylation: Introducing the appropriate alkyl groups through nucleophilic substitution reactions.

- Hydrochloride Salt Formation: Converting the base form into its hydrochloride salt for improved solubility and stability.

These processes require careful control of reaction conditions to ensure the desired stereochemistry is achieved .

Labetalol hydrochloride is primarily used in clinical settings for the management of hypertension, particularly in patients with conditions such as pheochromocytoma or during hypertensive emergencies. Its ability to lower blood pressure without significantly affecting heart rate makes it suitable for various patient populations .

Additionally, labetalol is sometimes used in obstetric care for managing hypertension during pregnancy due to its favorable safety profile compared to other antihypertensive agents .

Labetalol can interact with various medications, which may enhance or diminish its antihypertensive effects. Notable interactions include:

- Nitroglycerin: Co-administration may lead to an additive hypotensive effect.

- Ammonium Chloride: This combination can increase the risk of hyperkalemia.

- Barbiturates: These may potentiate the hypotensive effects of labetalol .

Monitoring for adverse effects is essential when labetalol is used alongside these compounds.

Several compounds share similarities with labetalol in terms of structure and pharmacological activity:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Dilevalol | Stereoisomer of Labetalol | Selective beta-adrenergic blocker | Primarily beta-agonist activity |

| Propranolol | Non-selective beta blocker | Widely used for hypertension and anxiety | Lacks alpha-blocking activity |

| Carvedilol | Non-selective beta blocker | Antioxidant properties; also blocks alpha receptors | Greater efficacy in heart failure management |

| Atenolol | Selective beta-1 blocker | Primarily affects heart rate | Less effect on peripheral vascular resistance |

Labetalol's unique combination of both alpha and beta blocking properties distinguishes it from other compounds like propranolol and atenolol, which primarily target beta receptors without significant alpha activity .

Molecular Composition and Weight

Empirical Formula C19H24N2O3·HCl

Labetalol hydrochloride exhibits the empirical formula C19H24N2O3·HCl, representing a monohydrochloride salt formation of the parent labetalol compound [1] [4] [5]. The chemical designation follows the systematic nomenclature as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide monohydrochloride [6] [7]. The hydrochloride salt formation enhances the compound's aqueous solubility characteristics compared to the free base form [25].

Molecular Weight (364.87)

The molecular weight of labetalol hydrochloride is precisely established at 364.87 daltons [1] [4] [7]. This molecular weight calculation incorporates the complete hydrochloride salt structure, including the contribution of the chloride ion to the overall molecular mass [8]. The molecular weight determination has been consistently verified across multiple pharmaceutical reference standards and analytical documentation [19].

| Property | Value |

|---|---|

| Empirical Formula | C₁₉H₂₄N₂O₃·HCl |

| Molecular Weight (g/mol) | 364.87 |

| CAS Number | 32780-64-6 |

Structural Characteristics

Asymmetric Centers

Labetalol hydrochloride possesses two distinct asymmetric centers within its molecular structure [1] [6] [9]. These asymmetric centers are located at specific carbon atoms that bear four different substituent groups, thereby creating stereochemical complexity [10]. The presence of these asymmetric centers is fundamental to understanding the compound's stereochemical behavior and its existence as multiple stereoisomeric forms [11].

Diastereoisomeric Pairs

The molecular structure exists as a complex of two diastereoisomeric pairs, resulting from the two asymmetric centers present in the molecule [1] [6] [13]. Each asymmetric center can adopt either R or S configuration, theoretically yielding four possible stereoisomers: (R,R), (R,S), (S,R), and (S,S) [12]. These diastereoisomeric pairs exhibit different pharmacological activities, with specific stereoisomers contributing differently to the overall biological profile [10] [11].

R,R' Stereoisomer (Dilevalol) Component

The R,R' stereoisomer, known as dilevalol, constitutes exactly 25% of racemic labetalol hydrochloride [1] [9] [14]. Dilevalol represents one of the four possible stereoisomers and demonstrates distinct pharmacological characteristics compared to the other stereoisomeric components [12] [27]. This specific stereoisomer exhibits enhanced beta-adrenergic blocking activity and possesses approximately four times greater beta-1 adrenoreceptor blocking potency compared to the racemic mixture [14]. The R,R' configuration contributes significantly to the overall vasodilatory properties observed in the racemic mixture [27].

| Stereochemical Property | Value |

|---|---|

| Asymmetric Centers | 2 |

| Diastereoisomeric Pairs | 2 |

| R,R' Stereoisomer (Dilevalol) Percentage | 25% |

Physical Properties

Crystalline Morphology

Labetalol hydrochloride manifests as a white or off-white crystalline powder under standard conditions [1] [6] [15]. The crystalline structure exhibits consistent morphological characteristics across different manufacturing processes and purification methods [16] [17]. The compound maintains its crystalline integrity when stored under appropriate conditions, demonstrating stable polymorphic behavior [18].

Melting Point (181-189°C with Decomposition)

The melting point of labetalol hydrochloride occurs within the range of 181-189°C, accompanied by thermal decomposition [15] [16] [18]. This decomposition behavior indicates that the compound undergoes chemical breakdown at elevated temperatures rather than simple phase transition [17]. The melting point determination serves as a critical quality control parameter for pharmaceutical manufacturing and identity confirmation [19].

Solubility Profile in Various Solvents

Labetalol hydrochloride demonstrates variable solubility characteristics across different solvent systems [20] [21]. The compound exhibits sparingly soluble behavior in water with an aqueous solubility of approximately 20 milligrams per milliliter [24]. In methanol, the compound demonstrates freely soluble characteristics, while ethanol provides solubility of at least 100 milligrams per milliliter [22] [24]. The solubility profile extends to various alcoholic solvents including 1-propanol, 2-propanol, 1-butanol, isobutyl alcohol, and 2-butanol [20]. Conversely, the compound remains insoluble in non-polar solvents such as ether and chloroform [23] [25].

| Physical Property | Value |

|---|---|

| Crystalline Morphology | White or off-white crystalline powder |

| Melting Point (°C) | 181-189 (with decomposition) |

| Color | White to almost white |

| Storage Temperature | 2-8°C |

| Solvent | Solubility |

|---|---|

| Water | Sparingly soluble (~20 mg/mL) |

| Methanol | Freely soluble |

| Ethanol | Soluble (≥100 mg/mL) |

| 1-Propanol | Soluble |

| 2-Propanol | Soluble |

| 1-Butanol | Soluble |

| Isobutyl Alcohol | Soluble |

| 2-Butanol | Soluble |

| Ethyl Acetate | Soluble |

| Ether | Insoluble |

| Chloroform | Insoluble |

Chemical Properties

pH Range (3.0-4.5)

Aqueous solutions of labetalol hydrochloride exhibit a pH range of 3.0 to 4.5, indicating acidic solution characteristics [1] [6] [9]. This pH range results from the hydrochloride salt formation and the ionization behavior of the compound in aqueous media [17]. The acidic pH contributes to the enhanced stability and solubility characteristics of the hydrochloride salt compared to the free base form [25].

Ionization Constants (pKa = 9.3)

The ionization constant (pKa) of labetalol hydrochloride is established at 9.3, reflecting its weak base characteristics [23]. This pKa value indicates that the compound exists predominantly in its protonated form under physiological pH conditions [23]. The ionization behavior influences the compound's solubility profile and chemical stability across different pH environments [25].

Salt Formation Mechanisms

Labetalol hydrochloride forms through the acid-base reaction between labetalol free base and hydrochloric acid, resulting in monohydrochloride salt formation [25]. The salt formation mechanism involves protonation of the amino nitrogen atom by hydrochloric acid, creating an ionic bond between the protonated amine and the chloride anion [25]. This salt formation significantly enhances the aqueous solubility compared to the parent free base compound [24] [25]. The hydrochloride salt demonstrates superior pharmaceutical properties including improved dissolution characteristics and enhanced chemical stability during storage [26].

| Chemical Property | Value |

|---|---|

| pH Range (aqueous solution) | 3.0 - 4.5 |

| pKa Value | 9.3 |

| Ionization Characteristics | Weak base |

| Salt Formation | Monohydrochloride salt |

Ultraviolet-Visible Spectroscopy

Labetalol hydrochloride exhibits distinctive ultraviolet-visible spectroscopic properties that are fundamental for its analytical characterization and quantitative determination. The compound demonstrates multiple absorption maxima depending on the solvent system and pH conditions employed [1].

In acidic mobile phase conditions (pH < 3), labetalol hydrochloride shows characteristic absorption maxima at 206 nanometers and 232 nanometers [1]. These wavelengths correspond to π → π* transitions within the aromatic chromophore system of the benzamide moiety. When analyzed in alkaline conditions using 0.5 normal sodium hydroxide, the compound exhibits shifted absorption maxima at 219 nanometers and 245.3 nanometers [2]. This bathochromic shift in alkaline medium is attributed to the deprotonation of the phenolic hydroxyl group, which enhances the electron delocalization within the aromatic system.

The primary analytical wavelength for quantitative determination is established at 302 nanometers when the compound is dissolved in 0.05 molar sulfuric acid solution [3] [4] [5]. This wavelength provides optimal sensitivity and selectivity for pharmaceutical analysis. The absorption spectrum in this medium exhibits a maximum between 300 and 304 nanometers, with the specific maximum at 302 nanometers being widely adopted for routine analytical procedures [3] [4].

| Wavelength (nm) | Description | Solvent/Conditions |

|---|---|---|

| 206 | Absorption maximum | Acidic mobile phase (pH <3) |

| 219 | Absorption maximum | 0.5N Sodium Hydroxide |

| 232 | Absorption maximum | Acidic mobile phase (pH <3) |

| 245.3 | Absorption maximum | 0.5N Sodium Hydroxide |

| 300-304 | Reference range | 0.05 mol/L sulfuric acid |

| 302 | Primary analytical wavelength | 0.05 mol/L sulfuric acid |

The molar absorptivity of labetalol hydrochloride at 302 nanometers in 0.05 molar sulfuric acid has been reported as 2.874 × 10⁴ liters per mole per centimeter, indicating strong absorption characteristics suitable for trace analysis [6]. The Sandell sensitivity, which represents the concentration required to produce an absorbance of 0.001 in a 1-centimeter path length, is 0.013 micrograms per square centimeter [6].

Infrared Spectroscopy

Attenuated Total Reflection Infrared Spectra

Infrared spectroscopic analysis of labetalol hydrochloride provides comprehensive information about the functional groups present in the molecule and serves as a definitive method for structural confirmation [3] [4]. The compound has been extensively characterized using both potassium chloride disc method and Attenuated Total Reflection Fourier Transform Infrared techniques [7] [8].

The infrared spectrum of labetalol hydrochloride exhibits several characteristic absorption bands that correspond to specific vibrational modes of functional groups within the molecule [9]. The hydroxyl stretching vibration appears as a strong absorption band at 3356 wavenumbers, characteristic of the phenolic hydroxyl group present in the salicylamide structure [9]. This band shows typical broadening due to intermolecular hydrogen bonding interactions in the solid state.

The nitrogen-hydrogen stretching vibration of the primary amide group is observed at 3188 wavenumbers as a medium intensity band [9]. This assignment is consistent with the benzamide functionality that constitutes a key structural feature of labetalol hydrochloride. The aromatic carbon-hydrogen stretching vibrations appear at 2982 wavenumbers, while aliphatic carbon-hydrogen stretching occurs at 2810 wavenumbers [9].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Functional Group |

|---|---|---|---|

| 3356 | O-H stretching | Strong | Phenolic OH |

| 3188 | N-H stretching | Medium | Primary amide |

| 2982 | Aromatic C-H stretching | Medium | Aromatic |

| 2810 | Aliphatic C-H stretching | Medium | Aliphatic |

| 1673 | C=O stretching (amide) | Strong | Benzamide |

| 1640 | C=C stretching (aromatic) | Medium | Aromatic ring |

The carbonyl stretching vibration of the amide group produces a strong absorption band at 1673 wavenumbers [9]. This frequency is characteristic of secondary amide carbonyl groups and confirms the presence of the benzamide functionality. The aromatic carbon-carbon double bond stretching vibrations appear at 1640 wavenumbers as a medium intensity band [9].

Attenuated Total Reflection infrared spectroscopy has been successfully employed for the characterization of labetalol hydrochloride using the Bio-Rad Fourier Transform Spectrometer with DuraSamplIR II technique [7] [8]. This method provides excellent spectral quality without the need for sample preparation, making it particularly suitable for pharmaceutical quality control applications.

Raman Spectroscopic Analysis

Raman spectroscopic analysis of labetalol hydrochloride has been performed using Fourier Transform Raman techniques, providing complementary vibrational information to infrared spectroscopy [10] [9]. The Raman spectrum offers valuable insights into molecular vibrations that may be inactive or weak in infrared spectroscopy due to selection rule differences.

Computational Raman frequency calculations have been performed using the B3LYP/6-31G(d) level of theory, which provides theoretical predictions of vibrational frequencies that correlate well with experimental observations [9]. These theoretical calculations assist in the assignment of observed Raman bands to specific vibrational modes within the molecule.

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy serves as a definitive method for structural characterization and purity assessment of labetalol hydrochloride [8] [13] [14]. Both proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance techniques have been employed for comprehensive structural elucidation.

Proton nuclear magnetic resonance spectroscopy at 400 megahertz in deuterated dimethyl sulfoxide has been used to confirm the structure of labetalol hydrochloride [8]. The spectrum provides detailed information about the proton environments within the molecule, including the aromatic protons, aliphatic protons, and exchangeable protons associated with the hydroxyl and amino groups.

The nuclear magnetic resonance analysis confirms the presence of the characteristic structural features of labetalol hydrochloride, including the phenolic hydroxyl group, the secondary amino functionality, and the benzamide moiety [8]. The spectral data obtained through nuclear magnetic resonance studies are consistent with the expected structure and support the identity confirmation of the pharmaceutical compound.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon skeleton of the molecule, enabling the identification of aromatic and aliphatic carbon environments [14]. This technique is particularly valuable for distinguishing between different carbon atoms within the complex molecular structure of labetalol hydrochloride.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of labetalol hydrochloride provides detailed information about the molecular fragmentation pathways and serves as a powerful tool for structural confirmation and purity assessment [8] [13] [15]. The compound has been analyzed using electrospray ionization mass spectrometry under positive ion mode conditions.

The molecular ion peak appears at mass-to-charge ratio 329, corresponding to the protonated molecular ion [MH]⁺ of the free base form of labetalol [8]. This molecular ion undergoes characteristic fragmentation reactions that provide structural information about different parts of the molecule.

| Fragment m/z | Assignment |

|---|---|

| 329 | [MH]⁺ (molecular ion of free base) |

| 311 | [MH - H₂O]⁺ (loss of water) |

| 223 | [C₁₁H₁₅N₂O₃]⁺ (phenolic fragment) |

| 207 | [C₁₁H₁₃NO₃]⁺ (benzamide fragment) |

The loss of water from the molecular ion produces a fragment at mass-to-charge ratio 311, corresponding to [MH - H₂O]⁺ [8]. This fragmentation is typical for compounds containing hydroxyl groups and represents a common neutral loss pathway in mass spectrometry.

The phenolic fragment appears at mass-to-charge ratio 223, assigned as [C₁₁H₁₅N₂O₃]⁺, which corresponds to a portion of the molecule containing the phenolic ring system [8]. The benzamide fragment is observed at mass-to-charge ratio 207, assigned as [C₁₁H₁₃NO₃]⁺, representing the amide-containing portion of the molecule [8].

These fragmentation patterns are consistent with the known structure of labetalol hydrochloride and provide valuable information for analytical method development and pharmaceutical quality control applications [15].

Fluorescence Spectroscopy

Native Fluorescence Properties (λex = 312 nm, λem = 432 nm)

Labetalol hydrochloride exhibits intrinsic fluorescence properties that enable its direct determination without chemical derivatization [16] [17] [18] [19]. The native fluorescence characteristics arise from the aromatic chromophore system present in the benzamide structure, which contains extended conjugation capable of electronic transitions upon ultraviolet excitation.

The optimal excitation wavelength for native fluorescence is 312 nanometers, which corresponds to the absorption maximum in the ultraviolet region [16] [17] [18] [19]. Upon excitation at this wavelength, labetalol hydrochloride emits fluorescence with a maximum emission at 432 nanometers [16] [17] [18] [19]. This Stokes shift of 120 nanometers provides adequate separation between excitation and emission wavelengths, minimizing interference from scattered light.

| Method | Excitation (nm) | Emission (nm) | Linear Range (μg/mL) | Detection Limit (μg/mL) |

|---|---|---|---|---|

| Native Fluorescence | 312 | 432 | 1.25-30 | 0.24 |

| Ternary Complex with Zinc(II) and Eosin | 317 | 452 | 0.5-4 | 0.08 |

The linear range for quantitative determination using native fluorescence extends from 1.25 to 30 micrograms per milliliter, with a detection limit of 0.24 micrograms per milliliter [16] [17] [18] [19]. This sensitivity level is adequate for pharmaceutical analysis and biological sample determination. The correlation coefficient for the linear regression typically exceeds 0.999, indicating excellent linearity within the specified concentration range.

The native fluorescence method offers several advantages including simplicity, speed of analysis, and freedom from chemical derivatization reactions [16] [17] [18] [19]. The method has been successfully applied to the determination of labetalol hydrochloride in pharmaceutical preparations and biological fluids with good precision and accuracy.

Ternary Complex Formation with Zinc (II) and Eosin

An enhanced fluorescence method has been developed based on the formation of a ternary complex between labetalol hydrochloride, zinc (II) ions, and eosin [16] [17] [18] [19]. This approach provides improved sensitivity compared to the native fluorescence method and extends the analytical capabilities for trace level determinations.

The ternary complex formation involves the coordination of labetalol hydrochloride with zinc (II) sulfate in the presence of eosin as a fluorescent probe [16] [17] [18] [19]. The resulting complex exhibits enhanced fluorescence properties with an excitation maximum at 317 nanometers and emission maximum at 452 nanometers [16] [17] [18] [19].

The optimal conditions for complex formation include specific concentrations of zinc (II) sulfate (2.0 × 10⁻³ molar) and eosin (2.0 × 10⁻³ molar) in aqueous solution [16] [17] [18] [19]. The ternary complex is extracted into chloroform, which provides a more favorable environment for fluorescence measurement and eliminates potential interference from the aqueous matrix.

The linear range for the ternary complex method extends from 0.5 to 4 micrograms per milliliter, with a detection limit of 0.08 micrograms per milliliter [16] [17] [18] [19]. This represents a three-fold improvement in detection limit compared to the native fluorescence method, making it particularly suitable for trace analysis applications.

The ternary complex method has been validated for precision, accuracy, and selectivity [16] [17] [18] [19]. The method shows excellent reproducibility with relative standard deviation values typically below 2% for intra-day and inter-day precision studies. The method has been successfully applied to pharmaceutical preparations and human urine samples with recovery values ranging from 98% to 102%.

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 5 of 7 companies with hazard statement code(s):;

H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (40%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (20%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (40%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

32780-64-6

Wikipedia

Use Classification

Dates

Electrochemical Quantitative Assessment of Labetalol Hydrochloride in Pure Form and Combined Pharmaceutical Formulations

Maissa Yacoub Salem, Nagiba Yehia Hassan, Yasmin Mohamed Fayez, Samah Abd ELSabour Mohamed, Enas Shabaan AliPMID: 33855568 DOI:

Abstract

This work describes how to utilize the electrochemical technique to determine labetalol hydrochloride (Lab) in pure form and combined pharmaceutical formulation for quality control purposes. Four membrane sensors were developed using two plasticizers, dioctyl phthalate with 2-hydroxypropyl-?-cyclodextrin and ammonium reineckate (RNC) for sensors 1a and 2a, and tributyl phthalate with 2-hydroxypropyl-?-cyclodextrin and ammonium reineckate for sensors 1b and 2b as ionophores in polyvinyl chloride (PVC) matrix. Fast response and stable Nernstian slopes of 59.60, 57.58, 53.00 and 55.00 mV/decade for sensors 1a, 2a, 1b, and 2b, respectively, were obtained by developed sensors within a concentration range 10-4 M-10-2 M over pH range 2.00-5.10. Developed sensors showed good selectivity for Lab in pure form, in the presence of co-administered drugs, many of interfering ions, and excipients present in pharmaceutical formulation. No remarkable difference was detected upon the statistical comparison between the results of proposed sensors and the official method.Safety and efficacy of intravenous hydralazine and labetalol for the treatment of asymptomatic hypertension in hospitalised patients: A systematic review

Jocelyn R Cawoski, Katie A DeBiasio, Scott W Donnachie, Elizabeth A Timanus, David E Zimmerman, Anthony J Guarascio, Courtney A Montepara, Jordan R Covvey, Branden D NemecekPMID: 33400322 DOI: 10.1111/ijcp.13991

Abstract

Current guidelines for the management of asymptomatic hypertension (HTN) in the inpatient setting recommend the use of oral antihypertensives. However, in clinical practice, intravenous (IV) antihypertensives are commonly utilised with little supporting evidence. The objective of this study was to evaluate literature examining the safety/efficacy of IV hydralazine and labetalol in hospitalised patients with non-emergent, asymptomatic HTN.The PRISMA guidelines were utilised to structure the systematic review. A search strategy composed of drug-, inpatient- and HTN-related terms was conducted utilising PubMed, Embase and Scopus databases through May 2020. Full-text, English-language articles describing IV labetalol and/or hydralazine use for non-emergent HTN in an inpatient setting that focused on clinical outcomes (ie vitals, adverse effects, healthcare utilisation) were included. Identified studies were screened/extracted using DistillerSR by two reviewers at each stage, and studies were evaluated qualitatively for the presence of bias.

From 3362 records identified in the search, a final set of 10 articles were identified. Four studies focused on labetalol (40%), five studies on hydralazine and labetalol (50%), and one study on hydralazine (10%). The included studies presented a variety of outcomes, but several trends were identified, including reduction in average blood pressure in eight (80%) studies, a risk of adverse effects in six (60%) and increased length of stay in one (10%).

The studies identified in this review raise concerns regarding the safety of IV hydralazine and labetalol in non-emergent HTN. Despite relatively broad clinical experience with these drugs, experimental investigations regarding their utility are recommended.

[THE EFFECT OF MAGNESIUM SULPHATE AND LABETALOL ON PLACENTAL VESSELS REACTIVITY USING THE EX-VIVO PLACENTAL PERFUSION MODEL]

Hadas Miremberg, Miriam Rubinchik-Stern, Oded Lurie, Jacob Bar, Michal KovoPMID: 33210850 DOI:

Abstract

The use of magnesium sulphate (MgSO4) in combination with antihypertensive drugs such as Labetalol is common in preeclampsia.We aimed to examine the effects of MgSO4 and Labetalol on placental blood vessel reactivity in response to angiotensin II (ATII).

A dual-perfused single cotyledon model was used. Placentas from normal pregnancies were obtained. Selected cotyledons were cannulated and dually perfused. The intervillous space was infused for 60 minutes with three perfusion protocols: MgSO4 [7 mg%], MgSO4 [7 mg%], with Labetalol [1×10-4 mmol/L] and controls. After 60 minutes, ATII was injected as a bolus into the chorionic artery causing contraction/relaxation response in the fetal compartment. Perfusion pressure was measured continuously during contraction and relaxation phases.

Twenty complete experiments were performed (9 controls, 7 with MgSO4 (7mg%) and 4 with MgSO4 [7mg%] and Labetalol [1×10-4 mmol/L]). Basal perfusion pressure did not differ between the treatment groups. Mean area under the pressure curve (AUC), the amplitude of the contraction response and the relaxation factor did not differ significantly between the groups in response to ATII administration.

Magnesium sulphate and Labetalol did not have any effect on feto-placental vasculature reactivity.

Semiautonomous Treatment Algorithm for the Management of Severe Hypertension in Pregnancy

Courtney Martin, James Pappas, Kim Johns, Heather Figueroa, Kevin Balli, Ruofan YaoPMID: 33416295 DOI: 10.1097/AOG.0000000000004235

Abstract

To evaluate whether implementation of a semiautonomous treatment algorithm was associated with improved compliance with American College of Obstetricians and Gynecologists guidelines for rapid administration of antihypertensive therapy in the setting of sustained severe hypertension.This was a single-center retrospective cohort study of admitted pregnant and postpartum patients treated for severe hypertension between January 2017 and March 2020. The semiautonomous treatment algorithm, which included vital sign monitoring, blood pressure thresholds for diagnosis of severe hypertension, and automated order sets for recommended first-line antihypertensive therapy were implemented between May 2018 and March 2019. The primary outcomes were the administration of antihypertensive therapy within 15, 30 and 60 minutes of diagnosis of severe hypertension. Comparisons were made between the preimplementation, during implementation, and postimplementation groups using χ2. Analysis was limited to the first episode of severe hypertension treated. Statistical significance was defined as P<.05.

In total, there were 959 obstetric patients treated for severe hypertension, with 373 (38.9%) treated preimplementation, 334 (34.8%) during implementation, and 252 (26.2%) after implementation. Treatment of severe hypertension within 15 minutes was 36.5% preimplementation, 45.8% during implementation, and 55.6% postimplementation (P=.001). Treatment within 30 minutes was 65.9% in the preimplementation group, 77.8% during implementation, and 79.0% in the postimplementation group (P=.004). There was no difference in percentage of patients treated within 60 minutes (86.3% before, 87.7% during and 92.9% after implementation, P=.12).

Implementation of a semiautonomous treatment algorithm for severe hypertension was associated with a higher percentage of pregnant and postpartum patients receiving the first dose of antihypertensive therapy within 15 and 30 minutes. Implementation of similar algorithms for this and other obstetric indications may decrease time to appropriate therapy and help improve care equity.

β-Blocker Use and Risk of Mortality in Heart Failure Patients Initiating Maintenance Dialysis

Hui Zhou, John J Sim, Jiaxiao Shi, Sally F Shaw, Ming-Sum Lee, Jonathan R Neyer, Csaba P Kovesdy, Kamyar Kalantar-Zadeh, Steven J JacobsenPMID: 33010357 DOI: 10.1053/j.ajkd.2020.07.023

Abstract

Beta-blockers are recommended for patients with heart failure (HF) but their benefit in the dialysis population is uncertain. Beta-blockers are heterogeneous, including with respect to their removal by hemodialysis. We sought to evaluate whether β-blocker use and their dialyzability characteristics were associated with early mortality among patients with chronic kidney disease with HF who transitioned to dialysis.Retrospective cohort study.

Adults patients with chronic kidney disease (aged≥18 years) and HF who initiated either hemodialysis or peritoneal dialysis during January 1, 2007, to June 30, 2016, within an integrated health system were included.

Patients were considered treated with β-blockers if they had a quantity of drug dispensed covering the dialysis transition date.

All-cause mortality within 6 months and 1 year or hospitalization within 6 months after transition to maintenance dialysis.

Inverse probability of treatment weights using propensity scores was used to balance covariates between treatment groups. Cox proportional hazard analysis and logistic regression were used to investigate the association between β-blocker use and study outcomes.

3,503 patients were included in the study. There were 2,115 (60.4%) patients using β-blockers at transition. Compared with nonusers, the HR for all-cause mortality within 6 months was 0.79 (95% CI, 0.65-0.94) among users of any β-blocker and 0.68 (95% CI, 0.53-0.88) among users of metoprolol at transition. There were no observed differences in all-cause or cardiovascular-related hospitalization.

The observational nature of our study could not fully account for residual confounding.

Beta-blockers were associated with a lower rate of mortality among incident hemodialysis patients with HF. Similar associations were not observed for hospitalizations within the first 6 months following transition to dialysis.

Pharmacological strategies to prevent haemodynamic changes after intubation in parturient women with hypertensive disorders of pregnancy: A network meta-analysis

Sang Won Yoon, Geun Joo Choi, Hee-Kyeong Seong, Myeong Jong Lee, Hyun KangPMID: 33456362 DOI: 10.7150/ijms.54002

Abstract

: This network meta-analysis (NMA) aimed to determine the relative efficacy and safety of pharmacological strategies used to mitigate haemodynamic instability by intubation for general anaesthesia in hypertensive parturient women undergoing caesarean section.: We considered randomised controlled studies comparing the effects of pharmacological strategies used to alleviate haemodynamic instability during intubation in parturient women with hypertensive disorders of pregnancy. The primary endpoints were maximum blood pressure and heart rate after intubation, and secondary endpoints were the Apgar scores at 1 and 5 min. NMA allowed us to combine direct and indirect comparisons between strategies.

: Twelve studies evaluating nine pharmacological strategies in 619 patients were included. According to the surface under the cumulative ranking curve, the maximal mean arterial pressure was lowest for high-dose remifentanil (99.4%) followed by nitroglycerin (73.6%) and labetalol (60.9%). The maximal heart rate was lowest for labetalol (99.9%) followed by high dose of remifentanil (81.2%) and fentanyl (61.6%). Apgar score at 1 min was higher with low-dose than with high-dose remifentanil (mean difference, 0.726; 95% confidence interval, 0.056 to 1.396; I

=0.0%).

: High-dose remifentanil produces minimum blood pressure changes, while labetalol is most effective in maintaining normal heart rate in parturient women with hypertensive disorders of pregnancy during caesarean section under general anaesthesia.

Labetalol Infusion Controls Paradoxical Hypertension and Decreases Plasma Renin Activity Following Repair of Coarctation of the Aorta in Children

Xiuling ZhuPMID: 32741614 DOI: 10.1053/j.jvca.2020.07.014

Abstract

In response

Robert H FriesenPMID: 32753324 DOI: 10.1053/j.jvca.2020.07.001

Abstract

Recycle: Do It for the Kids

Kelly A Machovec, Warwick A AmesPMID: 32753327 DOI: 10.1053/j.jvca.2020.07.030

Abstract

Explore Compound Types